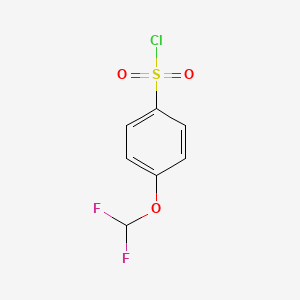

4-(Difluoromethoxy)benzenesulfonyl chloride

Overview

Description

The compound "4-(Difluoromethoxy)benzenesulfonyl chloride" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various benzenesulfonyl chloride derivatives and their synthesis, which can provide insights into the properties and reactivity of similar compounds. For instance, the synthesis of related compounds like 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride is described, which is a key building block of penoxsulam .

Synthesis Analysis

The synthesis of related benzenesulfonyl chloride derivatives often involves multiple steps, including regioselective lithiation, electrophilic substitution, and copper-catalyzed C–O coupling . For example, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride starts from commercially available 3-bromobenzotrifluoride and proceeds through a series of reactions to introduce various functional groups, culminating in the formation of the sulfonyl chloride group .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives can be complex, as evidenced by the X-ray diffraction studies of compounds like 2,4,5-trichlorobenzenesulfonyl chloride . These studies reveal details such as bond lengths, angles, and dihedral angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Benzenesulfonyl chloride derivatives are reactive and can be used to generate various glycosyl triflates from thioglycosides . These glycosyl triflates can then be converted to glycosides upon treatment with alcohols . Additionally, the introduction of the (benzenesulfonyl)difluoromethylsulfanyl group into molecules can be achieved using a shelf-stable reagent, which can be further reduced to synthesize difluoromethylthiolated molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride derivatives are influenced by their molecular structure. For example, the presence of fluorine atoms and sulfonyl groups can affect the compound's reactivity, boiling point, and solubility . The steric hindrance in some benzenesulfonyl chloride derivatives can also influence their reactivity and the kinetics of substitution reactions in aqueous solutions .

Scientific Research Applications

Synthesis and Chemical Transformations

4-(Difluoromethoxy)benzenesulfonyl chloride is a versatile reagent in organic synthesis, providing a pathway to synthesize complex chemical structures crucial for various research applications. Its role in facilitating efficient chemical transformations is demonstrated through the synthesis of key building blocks for pharmaceuticals, such as penoxsulam. A convenient synthesis method for related compounds underscores its utility in creating sulfonyl chlorides that serve as foundational elements for drug development (Huang et al., 2019). Additionally, it is used in solid-phase synthesis as demonstrated by the preparation of polymer-supported benzenesulfonamides, showcasing its adaptability in generating diverse chemical scaffolds (Fülöpová & Soural, 2015).

Catalysis and Arylation

The compound's utility extends to catalysis, where it participates in Pd-catalysed direct arylation, enabling the selective modification of heteroaromatics. This process illustrates its capability to facilitate regioselective arylations, contributing to the synthesis of bi(hetero)aryls without affecting sensitive halogen substituents, thus enabling further chemical modifications (Skhiri et al., 2015).

Material Science and Polymer Chemistry

In material science, 4-(Difluoromethoxy)benzenesulfonyl chloride finds application in the synthesis of novel ferrocene-containing diamines for use in epoxy resins. This highlights its role in creating materials with specific properties, such as enhanced X-ray contrast, which is crucial for non-destructive testing and material characterization (Wright et al., 2001).

Discovery of Novel Compounds

Its reactivity has led to the discovery of novel chiral compounds, as seen in the unexpected formation of trichloroethyl benzenesulfonates during reactions intended for different products. These findings open new avenues for the synthesis of chiral materials, potentially useful in asymmetric catalysis or as building blocks for pharmaceuticals (Al–Douh, 2012).

Environmental and Green Chemistry

Furthermore, 4-(Difluoromethoxy)benzenesulfonyl chloride's derivatives are instrumental in developing green chemistry protocols. Its use in desulfitative coupling reactions exemplifies the push towards more sustainable and environmentally friendly chemical processes, demonstrating its adaptability to solvent-free conditions and its contribution to reducing hazardous waste (Hfaiedh et al., 2015).

Safety and Hazards

4-(Difluoromethoxy)benzenesulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

This compound is an organic sulfonyl chloride, which are typically used as intermediates in the synthesis of other compounds. They are known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

As a sulfonyl chloride, 4-(Difluoromethoxy)benzenesulfonyl chloride is expected to undergo nucleophilic substitution reactions with various nucleophiles. The chlorine atom on the sulfonyl group is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of various derivatives, depending on the nucleophile involved .

Action Environment

The action, efficacy, and stability of 4-(Difluoromethoxy)benzenesulfonyl chloride can be influenced by various environmental factors. These include the presence of nucleophiles, the pH of the environment, and the temperature .

properties

IUPAC Name |

4-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c8-14(11,12)6-3-1-5(2-4-6)13-7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZLDHZFNLCQAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380819 | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)benzenesulfonyl chloride | |

CAS RN |

351003-34-4 | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethoxy)benzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride](/img/structure/B1303334.png)

![5-[2-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303348.png)

![5-[3-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303349.png)

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

![1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B1303351.png)

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)